2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Overview
Description
“2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine” is a chemical compound with the CAS Number: 885529-68-0 . It has a molecular weight of 137.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C7H11N3/c1-10-7(8)5-3-2-4-6(5)9-10/h2-4,8H2,1H3" .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 137.18 . The IUPAC name for this compound is “this compound” and its InChI code is "1S/C7H11N3/c1-10-7(8)5-3-2-4-6(5)9-10/h2-4,8H2,1H3" .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Research has demonstrated the synthesis of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles and 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles through intramolecular nitrilimine cycloaddition to alkynes. This cyclization has been extended to 3-bromo derivatives using alkynylbromides as dipolarophiles (Winters, Teleha, & Sui, 2014).
Characterization and Bioactivities
- Pyrazole derivatives, including those related to 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, have been synthesized and characterized through various spectroscopic techniques. Their biological activities against breast cancer and microbes have been confirmed (Titi et al., 2020).
Synthesis of Novel Heterocyclic Dyes
- Heterocyclic amines have been used to synthesize novel disazo dyes. These dyes are characterized by their solvatochromic behavior in various solvents and the effects of substituents on their visible absorption maxima (Karcı & Karcı, 2008).
Domino Reactions and Compound Synthesis
- Studies have been conducted on the domino reactions of 3-methylpyrazol-5-amine with aromatic or heterocyclic aldehydes and other compounds. This leads to the formation of partially hydrogenated cyclopenta[d]-pyrazolo[3,4-b]pyridine and related systems (Lipson et al., 2015).
Bicyclization Strategies
- Novel bicyclization strategies have been developed for synthesizing pyrazolo[3,4-b]pyridine derivatives. These methods provide a practical approach to creating multicyclic pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones (Tu et al., 2014).
Crystallography and Structural Analysis
- Crystallographic analysis has been used to study the structure of compounds related to this compound, including their intramolecular hydrogen bonding and spatial configurations (Liu et al., 2009).
Synthesis and Characterization of Fused Heterocycles
- Research has focused on the synthesis of fused quinoline heterocycles, including hexaazaaceanthrylenes and pentaazabenzo[a]-fluorenes. These compounds are synthesized through diazotization and cycloaddition reactions (Mekheimer, 2001).
Studies on Vilsmeier-Haack Reaction and Heterocyclic Derivatives
- The Vilsmeier-Haack reaction has been utilized to synthesize novel heterocyclo-substituted thieno[2,3-c:5,4-c′]dipyrazole derivatives with potential antibacterial and antifungal activities (Awad, 1992).
Development of Polymer-Supported Quenching Reagents
- Polymer-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate have been developed for quenching excess reactants in parallel syntheses of ureas, thioureas, sulfonamides, amides, and pyrazoles. This approach is significant for combinatorial chemistry (R. J. C. and Hodges, 1997).
Catalyzed Domino Reactions
- L-Proline-catalyzed domino reactions have been used to synthesize functionally rich pyrazolo[3,4-b]pyridines. This transformation involves forming multiple bonds and creating a six-membered ring in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7(8)5-3-2-4-6(5)9-10/h2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWGAHBJEYYFKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585368 | |
Record name | 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885529-68-0, 877041-43-5 | |
Record name | 2,4,5,6-Tetrahydro-2-methyl-3-cyclopentapyrazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885529-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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